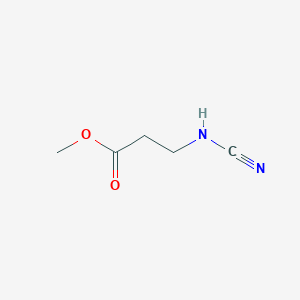
1-cyclopentyl-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-1H-1,2,4-triazol-5-amine (CPT) is an organic compound with a wide range of applications in scientific research. It is a derivative of triazole and is known to be a highly effective reagent for a variety of organic synthesis reactions. CPT is a versatile compound that has been used for many years in the fields of biochemistry, organic chemistry, and materials science.
Applications De Recherche Scientifique
1-cyclopentyl-1H-1,2,4-triazol-5-amine has been used extensively in scientific research as a reagent for a variety of organic synthesis reactions. It is a versatile compound that has been used to synthesize a wide range of compounds, including amino acids, peptides, and nucleic acids. 1-cyclopentyl-1H-1,2,4-triazol-5-amine has also been used as a catalyst for the formation of a variety of organic molecules, such as heterocycles, alcohols, and amines. In addition, 1-cyclopentyl-1H-1,2,4-triazol-5-amine has been used in the synthesis of a variety of pharmaceuticals and agrochemicals.
Mécanisme D'action
1-cyclopentyl-1H-1,2,4-triazol-5-amine is a highly reactive reagent that can be used in a variety of organic synthesis reactions. It is known to be a highly effective catalyst for the formation of a variety of organic molecules. The mechanism of action of 1-cyclopentyl-1H-1,2,4-triazol-5-amine is not fully understood, but it is thought to involve the formation of an intermediate complex between the 1-cyclopentyl-1H-1,2,4-triazol-5-amine molecule and the substrate. This intermediate complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-cyclopentyl-1H-1,2,4-triazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective reagent for the synthesis of a variety of organic molecules, including amino acids, peptides, and nucleic acids. In addition, 1-cyclopentyl-1H-1,2,4-triazol-5-amine has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been shown to have an anti-inflammatory effect, as well as an analgesic effect.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentyl-1H-1,2,4-triazol-5-amine is a highly effective reagent for a variety of organic synthesis reactions and is an ideal choice for laboratory experiments. It is relatively inexpensive and is readily available from chemical suppliers. In addition, 1-cyclopentyl-1H-1,2,4-triazol-5-amine is a highly reactive compound and can be used in a variety of reactions, making it a versatile reagent. However, 1-cyclopentyl-1H-1,2,4-triazol-5-amine is a highly toxic compound and should be handled with care.
Orientations Futures
The potential of 1-cyclopentyl-1H-1,2,4-triazol-5-amine as a reagent for a variety of organic synthesis reactions is still being explored. In the future, 1-cyclopentyl-1H-1,2,4-triazol-5-amine may be used in the synthesis of a variety of pharmaceuticals and agrochemicals. In addition, 1-cyclopentyl-1H-1,2,4-triazol-5-amine may be used in the synthesis of peptides and amino acids for use in medicinal applications. Furthermore, 1-cyclopentyl-1H-1,2,4-triazol-5-amine may be used as a catalyst for the formation of a variety of organic molecules, such as heterocycles, alcohols, and amines. Finally, 1-cyclopentyl-1H-1,2,4-triazol-5-amine may be used in the development of new and improved materials for use in a variety of industries.
Méthodes De Synthèse
1-cyclopentyl-1H-1,2,4-triazol-5-amine is synthesized from 1-chloro-1-cyclopentyl-1H-1,2,4-triazol-5-amine (C1-cyclopentyl-1H-1,2,4-triazol-5-amine) via a two-step process. The first step involves the reaction of C1-cyclopentyl-1H-1,2,4-triazol-5-amine with sodium hydride in anhydrous dimethylformamide. This reaction results in the formation of 1-cyclopentyl-1H-1,2,4-triazol-5-amine (1-cyclopentyl-1H-1,2,4-triazol-5-amine). The second step involves the reaction of 1-cyclopentyl-1H-1,2,4-triazol-5-amine with aqueous sodium hydroxide, which results in the formation of 1-cyclopentyl-1H-1,2,4-triazol-5-amine hydrochloride (1-cyclopentyl-1H-1,2,4-triazol-5-amine-HCl).
Propriétés
IUPAC Name |
2-cyclopentyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKLTKOUEAYICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-1,2,4-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)

![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)










